molecular formula C11H13Cl2NO2 B2363102 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide CAS No. 923681-65-6

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

Cat. No.: B2363102
CAS No.: 923681-65-6
M. Wt: 262.13
InChI Key: HGOAHJZPRGLRJS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C11H13Cl2NO2. This compound is characterized by the presence of chloro, methoxy, and methyl groups attached to a phenyl ring, along with a propanamide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide typically involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thiol derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide can be compared with similar compounds such as:

    2-chloro-N-(2-methylphenyl)propanamide: This compound lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    2-chloro-N-(4-chloro-2-methoxyphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-6-4-9(14-11(15)7(2)12)10(16-3)5-8(6)13/h4-5,7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOAHJZPRGLRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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